![molecular formula C14H17N3O2S B7463408 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide](/img/structure/B7463408.png)
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide, also known as PZM21, is a compound that has been recently discovered as a potential analgesic drug. The compound is a selective agonist of the μ-opioid receptor and has shown promising results in preclinical studies.
Mécanisme D'action
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide binds to the μ-opioid receptor and activates signaling pathways that lead to the inhibition of pain transmission. The compound has been shown to produce analgesia without the adverse effects associated with traditional opioid drugs, such as respiratory depression and addiction.
Biochemical and Physiological Effects
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide has been shown to produce analgesia in mouse models of acute and chronic pain. The compound has also been shown to have a longer duration of action and greater potency than morphine. 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide does not produce the adverse effects associated with traditional opioid drugs, such as respiratory depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide is its selectivity for the μ-opioid receptor, which allows for targeted analgesia without the adverse effects associated with traditional opioid drugs. However, 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide is a relatively new compound and its safety and efficacy in humans have not yet been established. Additionally, the synthesis of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide is complex and may be difficult to reproduce in a laboratory setting.
Orientations Futures
Future research on 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide should focus on establishing its safety and efficacy in humans. Additionally, further studies on the mechanism of action of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide may lead to the development of new analgesic drugs with improved safety and efficacy. Other potential applications of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide include the treatment of addiction and depression.
Méthodes De Synthèse
The synthesis of 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide involves the reaction of 2-bromo-4-nitrobenzenesulfonamide with 2-pyrazinecarboxylic acid, followed by reduction of the nitro group with zinc and ammonium chloride in ethanol. The resulting compound is then reacted with 2-bromo-1-butene in the presence of potassium carbonate to yield 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide.
Applications De Recherche Scientifique
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide has been extensively studied in preclinical models, including in vitro and in vivo assays. The compound has shown high selectivity for the μ-opioid receptor, with little to no activity at other opioid receptors. 4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide has also been shown to have a longer duration of action and greater potency than morphine in mouse models of acute and chronic pain.
Propriétés
IUPAC Name |
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-11(2)12-4-6-13(7-5-12)20(18,19)17-14-10-15-8-9-16-14/h4-11H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDMVQXWWBYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butan-2-yl-N-pyrazin-2-ylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.